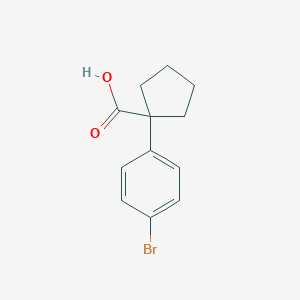

1-(4-Bromophenyl)cyclopentanecarboxylic acid

Description

1-(4-Bromophenyl)cyclopentanecarboxylic acid is a cyclopentane-substituted aromatic carboxylic acid characterized by a bromine atom at the para position of the phenyl ring. This compound serves as a critical intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. Its structure combines the steric bulk of the cyclopentane ring with the electronic effects of the bromine substituent, influencing reactivity and physical properties .

Propriétés

IUPAC Name |

1-(4-bromophenyl)cyclopentane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrO2/c13-10-5-3-9(4-6-10)12(11(14)15)7-1-2-8-12/h3-6H,1-2,7-8H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UALMMAIHRMKFCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=C(C=C2)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00356498 | |

| Record name | 1-(4-Bromophenyl)cyclopentanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00356498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143328-24-9 | |

| Record name | 1-(4-Bromophenyl)cyclopentanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00356498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Hydrolysis of 1-(4-Bromophenyl)cyclopentanecarbonitrile

The most widely documented method involves the hydrolysis of 1-(4-bromophenyl)cyclopentanecarbonitrile under acidic conditions. This approach, reported by Dow et al. (2018), achieves a 95% yield through the following protocol:

Reaction Conditions

-

Starting Material : 1-(4-Bromophenyl)cyclopentanecarbonitrile

-

Reagent : Concentrated sulfuric acid (H₂SO₄)

-

Solvent : Water

-

Temperature : 120°C

-

Time : 18 hours

The reaction proceeds via a two-step mechanism:

-

Protonation of the Nitrile : Sulfuric acid protonates the nitrile group, enhancing its electrophilicity.

-

Nucleophilic Attack by Water : Water acts as a nucleophile, leading to the formation of an imidic acid intermediate, which tautomerizes to the carboxylic acid.

Key Advantages

-

High yield (95%) under optimized conditions.

-

Minimal side products due to the stability of the cyclopentane ring.

Reaction Optimization and Mechanistic Insights

Role of Acid Concentration

The use of concentrated H₂SO₄ ensures complete protonation of the nitrile group, which is critical for efficient hydrolysis. Dilute acids result in incomplete conversion (<50% yield).

Temperature and Time Dependence

Elevated temperatures (120°C) accelerate the reaction kinetics, reducing the hydrolysis time from 24+ hours to 18 hours. Lower temperatures (e.g., 80°C) require extended durations (>30 hours) and yield <70% product.

Solvent Effects

Aqueous media facilitate proton transfer and stabilize charged intermediates. Non-polar solvents (e.g., toluene) are ineffective due to poor solubility of the nitrile precursor.

Industrial-Scale Production Considerations

Process Scalability

The Dow et al. method is scalable to industrial volumes with modifications:

-

Continuous Flow Reactors : Enhance heat transfer and reduce reaction time.

-

Neutralization and Waste Management : Residual H₂SO₄ is neutralized with NaOH, generating sodium sulfate byproducts, which require disposal or recycling.

Purity Control

Post-reaction purification involves:

-

Acid-Base Extraction : Separation of the carboxylic acid from unreacted nitrile.

-

Recrystallization : Ethanol/water mixtures yield >99% pure product.

Comparative Analysis of Synthetic Methods

| Parameter | Hydrolysis (H₂SO₄) | Alternative Hypothetical Routes |

|---|---|---|

| Yield | 95% | 60–80% (estimated for other acids) |

| Reaction Time | 18 hours | 24–48 hours |

| Cost | Low | Moderate (catalyst-dependent) |

| Environmental Impact | Moderate (acid waste) | Variable |

Note: Alternative routes (e.g., enzymatic hydrolysis) remain speculative due to limited experimental data.

Challenges and Limitations

Corrosive Reagents

Concentrated H₂SO₄ necessitates specialized equipment (e.g., glass-lined reactors) to prevent corrosion.

Energy Intensity

Prolonged heating at 120°C increases energy consumption, impacting production costs.

Byproduct Formation

Trace impurities (e.g., cyclopentane dicarboxylic acids) may arise from over-oxidation, requiring additional purification steps.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(4-Bromophenyl)cyclopentanecarboxylic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The compound can be oxidized to form different derivatives, such as converting the carboxylic acid group to a carbonyl group.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Major Products:

Substitution: Products include various substituted phenylcyclopentane derivatives.

Reduction: Products include cyclopentanol or cyclopentanal derivatives.

Oxidation: Products include cyclopentanone derivatives.

Applications De Recherche Scientifique

Chemical Applications

Building Block in Organic Synthesis:

1-(4-Bromophenyl)cyclopentanecarboxylic acid is primarily utilized as a building block for the synthesis of more complex organic molecules. Its structure allows for various chemical transformations, making it a versatile intermediate in organic synthesis.

Reactivity:

- Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

- Reduction and Oxidation: The carboxylic acid group can be reduced to alcohols or aldehydes, while oxidation can convert it to carbonyl derivatives.

Biological Applications

Precursor for Biologically Active Compounds:

The compound serves as a precursor in the synthesis of biologically active molecules, which are crucial for drug development and medicinal chemistry. Research is ongoing to explore its efficacy in various therapeutic areas.

Antimicrobial Properties:

Studies have indicated that this compound exhibits antimicrobial activity against specific bacterial strains, such as Staphylococcus aureus and Escherichia coli. At concentrations of 50 µg/mL, significant reductions in bacterial viability were observed, suggesting its potential as an antibacterial agent.

Anti-inflammatory Effects:

In preclinical models, this compound has shown promise in reducing inflammation. It appears to inhibit pro-inflammatory cytokines and enzymes like cyclooxygenase (COX), positioning it as a candidate for treating inflammatory diseases .

Medicinal Chemistry

Potential Pharmacophore:

The compound's structural features may enhance its binding affinity to specific molecular targets, making it a candidate for further exploration in drug development. Its ability to modulate enzyme activity suggests potential therapeutic applications in various diseases.

Industrial Applications

Production of Specialty Chemicals:

In industrial settings, this compound is employed in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications across different sectors.

Case Study on Antibacterial Activity

A study evaluated the antibacterial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results demonstrated a significant reduction in bacterial viability at concentrations of 50 µg/mL.

Case Study on Anti-inflammatory Activity

In an animal model of arthritis, administration of the compound resulted in a marked decrease in paw swelling and pain scores compared to control groups. Histological examination revealed reduced infiltration of inflammatory cells in treated animals, supporting its role as an anti-inflammatory agent.

Mécanisme D'action

The mechanism of action of 1-(4-Bromophenyl)cyclopentanecarboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromophenyl group can enhance binding affinity to certain targets, while the carboxylic acid group can participate in hydrogen bonding and ionic interactions.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Variants on the Phenyl Ring

Halogen-Substituted Analogs

1-(4-Chlorophenyl)cyclopentanecarboxylic Acid

- Molecular Formula : C₁₂H₁₃ClO₂

- Molecular Weight : 224.69 g/mol

- Key Differences : Replacing bromine with chlorine reduces molecular weight (Br: ~80 g/mol vs. Cl: ~35.5 g/mol) and alters lipophilicity. The chlorinated analog exhibits higher solubility in polar solvents compared to the brominated variant .

- Applications : Used in synthesizing antihypertensive agents like Irbesartan intermediates .

1-(4-Fluorophenyl)cyclopentanecarboxylic Acid

Electron-Donating Substituents

- 1-(4-Methoxyphenyl)cyclopentanecarboxylic Acid

- Molecular Formula : C₁₃H₁₆O₃

- Molecular Weight : 220.26 g/mol

- Key Differences : The methoxy group donates electron density via resonance, reducing the electrophilicity of the phenyl ring. This decreases reactivity in electrophilic aromatic substitution but enhances stability under acidic conditions .

Cycloalkane Ring Variants

Cyclopropane Analogs

- 1-(4-Bromophenyl)cyclopropanecarboxylic Acid

Cyclohexane Analogs

- 1-(4-Bromophenyl)cyclohexanecarboxylic Acid Molecular Formula: C₁₃H₁₅BrO₂ Molecular Weight: 283.17 g/mol Key Differences: The larger cyclohexane ring reduces steric hindrance around the carboxylic acid group, improving solubility in non-polar solvents like hexane .

Data Table: Comparative Properties of Key Analogs

Activité Biologique

1-(4-Bromophenyl)cyclopentanecarboxylic acid (CAS No. 143328-24-9) is a cyclopentane derivative with significant biological activity that has garnered attention in medicinal chemistry. Its structure features a bromophenyl group attached to a cyclopentanecarboxylic acid, which contributes to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C12H13BrO2

- Molecular Weight : 269.13 g/mol

- Synthesis : Various synthetic routes have been documented, including methods that utilize palladium-catalyzed reactions and other organic transformations .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study highlighted its effectiveness against certain bacterial strains, suggesting its potential as an antibacterial agent. The compound's mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation in preclinical models. Its anti-inflammatory properties may be attributed to the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This activity positions it as a candidate for treating inflammatory diseases.

Case Studies

- Case Study on Antibacterial Activity :

-

Case Study on Anti-inflammatory Activity :

- In an animal model of arthritis, administration of the compound resulted in a marked decrease in paw swelling and pain scores compared to control groups. Histological examination revealed reduced infiltration of inflammatory cells in treated animals, supporting its role as an anti-inflammatory agent .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammation and microbial metabolism, such as COX and lipoxygenase.

- Modulation of Signaling Pathways : It may affect signaling pathways related to inflammation and immune response, including NF-kB and MAPK pathways.

- Direct Interaction with Cellular Targets : The bromophenyl group may facilitate interactions with specific receptors or proteins within microbial cells or inflammatory pathways.

Q & A

Advanced Research Question

- DFT Calculations : Model electrophilic aromatic substitution or decarboxylation pathways.

- COSMO-RS : Predict solubility in organic/aqueous matrices, leveraging data from NIST’s thermodynamic databases .

- Molecular Dynamics : Simulate interactions with biological targets (e.g., enzymes) by parameterizing the bromophenyl group’s hydrophobic effects.

How does the compound interact with indoor surfaces in environmental chemistry studies?

Advanced Research Question

Adsorption on indoor surfaces (e.g., silica or polymers) can be studied using microspectroscopic imaging, as applied to similar organic compounds . Assess surface reactivity via TGA-MS to track degradation products under varying humidity and oxidant levels.

What are best practices for handling discrepancies in reported melting points?

Basic Research Question

Re-evaluate experimental conditions:

- Heating Rate : Slow ramping (1–2°C/min) ensures accurate detection.

- Sample Preparation : Use sublimation or zone refining to purify, as done for chlorophenyl analogs (mp 160–164°C) .

- Calibration : Validate instruments with standard references (e.g., NIST-certified materials ).

How can the carboxylic acid group be modified for targeted delivery systems?

Advanced Research Question

Convert the acid to activated esters (e.g., NHS esters) for bioconjugation. For example, coupling with PEGylated amines enhances solubility, as demonstrated for bromophenylacetic acid derivatives . Monitor reaction progress via FTIR (loss of -OH stretch at 2500–3300 cm).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.